Fmoc-glycine-glycine-phenylalanine-glycine-alcohol is a compound used primarily in the field of medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs). This compound serves as a linker that connects the cytotoxic drug to an antibody, facilitating targeted delivery to cancer cells. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis to protect amino groups during the synthesis process.
Fmoc-glycine-glycine-phenylalanine-glycine-alcohol is classified as a peptide-derived linker. It is synthesized through various chemical methods and is integral in the production of ADCs, which are designed to improve the specificity and efficacy of cancer treatments by targeting specific cell receptors. This compound can be sourced from specialized chemical suppliers and is often used in research laboratories focused on drug development.
The synthesis of Fmoc-glycine-glycine-phenylalanine-glycine-alcohol involves several key steps:
The synthesis may also involve solid-phase peptide synthesis techniques, which allow for easier purification and yield optimization .
The molecular structure of Fmoc-glycine-glycine-phenylalanine-glycine-alcohol can be represented as follows:
The structure features a central backbone composed of glycine and phenylalanine residues, with terminal hydroxyl functionality that facilitates further reactions or conjugation with drugs .
Fmoc-glycine-glycine-phenylalanine-glycine-alcohol participates in several types of chemical reactions:
The major products formed from these reactions are active ADCs that exhibit targeted therapeutic effects against cancers .
The mechanism of action for Fmoc-glycine-glycine-phenylalanine-glycine-alcohol primarily involves its role as a linker in ADCs. Upon reaching the target cancer cell, specific enzymes cleave the linker, releasing the cytotoxic drug directly into the cell. This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy against malignant cells .
These properties make it suitable for use in various biochemical applications, particularly in peptide synthesis and drug development .
Fmoc-glycine-glycine-phenylalanine-glycine-alcohol has several applications in scientific research:
The continued exploration of this compound's properties and potential modifications could lead to advancements in targeted therapies for various malignancies .
The iterative assembly of Fluorenylmethyloxycarbonyl-Glycyl-Glycyl-Phenylalanyl-Glycine-Hydroxyl relies critically on precise Fluorenylmethyloxycarbonyl group management. This base-labile protecting group shields the α-amine during coupling cycles and is removed using 20% piperidine in dimethylformamide, achieving near-quantitative deprotection within 6 seconds under optimal conditions [2] [5]. The mechanism involves piperidine-mediated abstraction of the acidic C9 proton in fluorenylmethyloxycarbonyl, triggering β-elimination to yield dibenzofulvene and the free amine [2] . A key challenge is dibenzofulvene byproduct scavenging, as this electrophile can alkylate nucleophilic side chains (e.g., histidine, cysteine). Piperidine concurrently traps dibenzofulvene by forming a stable piperidine-dibenzofulvene adduct (9-(piperidinomethyl)fluorene), preventing side reactions [2] [5] [10].
Table 1: Kinetic Profile of Fluorenylmethyloxycarbonyl Deprotection
Deprotection Reagent | Half-Life (t₁/₂) | Relative Efficiency |
---|---|---|
20% piperidine/Dimethylformamide | 6 seconds | ++++ |
5% piperidine/Dimethylformamide | 20 seconds | +++ |
50% morpholine/Dimethylformamide | 1 minute | ++ |
50% diisopropylethylamine/Dimethylformamide | 10 hours | + |
For industrial-scale synthesis, alternative scavenger systems like triisopropylsilane/water in trifluoroacetic acid (95:2.5:2.5) minimize odor while effectively suppressing cationic side reactions during final resin cleavage [10]. Glycine-rich sequences in Fluorenylmethyloxycarbonyl-Glycyl-Glycyl-Phenylalanyl-Glycine-Hydroxyl reduce steric hindrance, enabling >99.5% coupling efficiency per cycle as verified by quantitative fluorenylmethyloxycarbonyl-UV monitoring at 301 nanometers [5] [8].
Industrial production employs continuous-flow peptide synthesizers with polyethylene glycol-grafted polystyrene resins to overcome diffusion limitations in batch reactors. These systems deliver reagents under pressurized flow (2–5 milliliters per minute per gram resin), enhancing mass transfer and reducing standard Glycyl-Glycyl-Phenylalanyl-Glycine assembly times to <2 hours [8]. The Fluorenylmethyloxycarbonyl/tButyl strategy is preferred over traditional tert-butyloxycarbonyl methods due to trifluoroacetic acid-compatible resin linkers (e.g., Rink amide) and elimination of corrosive hydrogen fluoride deprotection steps [5] [8].
Table 2: Industrial Synthesizer Performance Metrics
Parameter | Batch Reactor | Continuous Flow System |
---|---|---|
Coupling Time per Residue | 30–60 minutes | 5–10 minutes |
Solvent Consumption | 50 milliliters per gram | 15 milliliters per gram |
Maximum Peptide Length | ≤50 residues | ≤150 residues |
Deprotection Efficiency | 99.2% | 99.8% |
Automation enables real-time reaction monitoring via in-line UV spectroscopy at 301 nanometers, allowing immediate correction of failed couplings. Green chemistry principles are integrated through solvent recovery (dimethylformamide, dichloromethane) and piperidine recycling systems [8].
The C-terminal carboxylic acid of Fluorenylmethyloxycarbonyl-Glycyl-Glycyl-Phenylalanyl-Glycine-Hydroxyl is activated for bioconjugation using carbodiimides like N,N'-diisopropylcarbodiimide with hydroxybenzotriazole additives. This forms an acyloxybenzotriazole ester that reacts selectively with amine nucleophiles (e.g., lysine ε-amines in antibodies) at pH 7.5–8.5, minimizing epimerization [4] [9]. Critical parameters include stoichiometric control (1.5 equivalents activator per equivalent acid), temperature (−10°C to 0°C), and rigorous exclusion of moisture to prevent diacylurea formation. Glycine spacers confer conformational flexibility, enabling >90% conjugation efficiency for antibody-drug conjugate linker tethering without steric interference [4] [9].
Table 3: Coupling Reagent Efficacy for Amide Bond Formation
Reagent System | Activation Time | Conjugation Yield | Epimerization Risk |
---|---|---|---|
N,N'-diisopropylcarbodiimide/Hydroxybenzotriazole | 5 minutes | 92–95% | Low |
O-Benzotriazole-N,N,N',N'-tetramethyluronium-hexafluoro-phosphate/N,N-Diisopropylethylamine | 2 minutes | 90–93% | Moderate |
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/N,N-Diisopropylethylamine | 3 minutes | 88–90% | Low |
Fluorenylmethyloxycarbonyl-Glycyl-Glycyl-Phenylalanyl-Glycine-Hydroxyl tolerates copper-catalyzed click chemistry when modified with azido or alkyne handles. The phenylalanine-glycine sequence provides electron-rich aromatic stabilization for copper ligands without coordination interference. Optimal cycloaddition uses 1–5 mol% copper sulfate, 5 mol% tris(benzyltriazolylmethyl)amine ligand, and ascorbate reducing agent in tert-butanol/water (1:1) at 25°C, achieving >95% triazole linkage within 30 minutes [3] [6]. Copper scavenging post-reaction employs ethylenediaminetetraacetic acid-functionalized resins to prevent residual metal-induced degradation in antibody-drug conjugate products. Glycine spacers enhance solubility during heterogeneous phase conjugation, reducing aggregation to <5% [6].
The phenylalanine residue in Fluorenylmethyloxycarbonyl-Glycyl-Glycyl-Phenylalanyl-Glycine-Hydroxyl is highly susceptible to racemization during activation due to its benzylic proton acidity. Racemization is suppressed using hydroxybenzotriazole additives (0.3 equivalents) that facilitate rapid acyl transfer, and maintaining coupling temperatures at −20°C to 0°C [6] [10]. Minimizing dimethylformamide exposure during Fluorenylmethyloxycarbonyl deprotection is critical, as prolonged piperidine/dimethylformamide contact at >25°C promotes glycine-mediated base abstraction of the phenylalanine α-hydrogen, yielding up to 8% D-phenylalanine byproducts [6] [10].
Table 4: Racemization Suppression Strategies
Condition | Phenylalanine D-Isomer (%) | Corrective Action |
---|---|---|
Coupling at 25°C without hydroxybenzotriazole | 12.8% | Add hydroxybenzotriazole; reduce temperature |
Deprotection in dimethylformamide >1 hour | 8.2% | Limit piperidine exposure to ≤5 minutes |
Activation with dichloroethane | 4.1% | Switch to tetrahydrofuran or ethyl acetate |
Optimized protocol: −20°C, hydroxybenzotriazole, <5 minutes deprotection | ≤0.5% | Maintain strict temperature control |
Solid-phase synthesis inherently limits racemization by immobilizing the C-terminus, preventing soluble diastereomer formation. Final trifluoroacetic acid cleavage (2.5 hours, 0°C) with triisopropylsilane scavengers preserves stereopurity while removing tButyl-based side-chain protection [6] [10].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: